A Comprehensive Technical Guide to 4-Bromo-2,5-difluorobenzoic Acid: A Key Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to 4-Bromo-2,5-difluorobenzoic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,5-difluorobenzoic acid, identified by the CAS number 28314-82-1 , is a halogenated aromatic carboxylic acid that has emerged as a critical intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its unique substitution pattern provides a versatile scaffold for medicinal chemists, enabling the construction of complex molecular architectures with desirable pharmacological properties. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of 4-bromo-2,5-difluorobenzoic acid, with a particular focus on its role in the development of GPR119 agonists for metabolic disorders and NaV1.7 inhibitors for pain management. Detailed experimental protocols and safety information are also provided to support researchers in their laboratory work.
Physicochemical Properties
4-Bromo-2,5-difluorobenzoic acid is a white to pale yellow solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 28314-82-1 | [2][3][4][5][6][7][8] |
| Molecular Formula | C₇H₃BrF₂O₂ | [5][9][10] |
| Molecular Weight | 237.00 g/mol | [5] |
| IUPAC Name | 4-bromo-2,5-difluorobenzoic acid | [2] |
| Appearance | White to off-white or pale yellow solid | [5] |
| Purity | Typically ≥97% | [7][8] |
| InChI Key | YWZSTHLOAZTDFJ-UHFFFAOYSA-N | [2] |
| Storage Temperature | Room Temperature |
Synthesis and Spectroscopic Data
The most common laboratory synthesis of 4-bromo-2,5-difluorobenzoic acid involves the monolithiation of 1,4-dibromo-2,5-difluorobenzene with n-butyllithium at low temperatures, followed by quenching the resulting aryllithium intermediate with solid carbon dioxide (dry ice).[4][6][11]
Experimental Protocol: Synthesis of 4-Bromo-2,5-difluorobenzoic acid [4][6][11]
-
Reaction Setup: A solution of 1,4-dibromo-2,5-difluorobenzene (10.22 g, 0.038 mol) in anhydrous diethyl ether (90 ml) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78°C using a dry ice/acetone bath.
-
Lithiation: Freshly titrated n-butyllithium (1.39 M in hexanes, 27.0 ml) is added dropwise to the stirred solution over approximately 30 minutes, maintaining the temperature at -78°C. The resulting yellow solution is stirred at this temperature for an additional 2 hours, during which a yellow suspension may form.
-
Carboxylation: Several small pellets of dry ice (approximately 10) are carefully added to the reaction mixture. The cooling bath is then removed, and the mixture is allowed to warm slowly to room temperature, permitting the excess carbon dioxide to degas.
-
Work-up and Extraction: The resulting suspension is acidified with a 1 M aqueous solution of hydrochloric acid (500 ml). The product is then extracted with diethyl ether (5 x 200 ml). The combined organic extracts are washed with water (4 x 100 ml).
-
Purification: The product is extracted from the ether solution into a saturated aqueous solution of sodium bicarbonate (3 x 200 ml). The combined aqueous extracts are washed with methylene chloride (3 x 100 ml) to remove any non-acidic impurities.
-
Isolation: The aqueous layer is re-acidified with concentrated hydrochloric acid, and the precipitated product is extracted with diethyl ether (3 x 200 ml). The combined organic extracts are washed with water (2 x 200 ml) and dried over anhydrous magnesium sulfate.
-
Final Product: The solvent is removed under reduced pressure to yield 4-bromo-2,5-difluorobenzoic acid as a pale yellow solid.
Spectroscopic Data:
While specific spectral data was not provided in the search results, researchers can confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Development
4-Bromo-2,5-difluorobenzoic acid is a valuable building block for the synthesis of various pharmaceutical agents.[1] Its utility stems from the presence of multiple reactive sites: the carboxylic acid group, which can undergo standard transformations (e.g., amide bond formation), and the bromo- and fluoro-substituted aromatic ring, which allows for various cross-coupling reactions.
Intermediate in the Synthesis of GPR119 Agonists
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and other metabolic disorders.[2][12][13] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to enhanced glucose-stimulated insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[2][13] 4-Bromo-2,5-difluorobenzoic acid serves as a key starting material for the synthesis of potent GPR119 agonists.
GPR119 Signaling Pathway
The activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit.[2] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which ultimately promotes the exocytosis of insulin and GLP-1 containing vesicles.[2]
Caption: GPR119 signaling cascade upon agonist binding.
Precursor for NaV1.7 Inhibitors
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[14][15] It is predominantly expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of pain signals.[16] Therefore, selective inhibitors of NaV1.7 are being actively pursued as novel non-opioid analgesics. 4-Bromo-2,5-difluorobenzoic acid is utilized in the synthesis of various classes of NaV1.7 inhibitors.
NaV1.7 Signaling Pathway in Nociception
In nociceptive neurons, NaV1.7 acts as a threshold channel, amplifying small subthreshold depolarizations to initiate an action potential.[16] Upon a noxious stimulus, the neuron depolarizes, leading to the opening of NaV1.7 channels and a rapid influx of sodium ions. This influx further depolarizes the membrane, triggering the opening of other voltage-gated sodium channels and the generation of an action potential. The action potential then propagates along the sensory neuron to the central nervous system, where the sensation of pain is perceived.[16]
Caption: Role of NaV1.7 in the pain signaling pathway.
Safety and Handling
4-Bromo-2,5-difluorobenzoic acid is classified as a warning-level hazardous substance.[2] It is harmful if swallowed and causes skin and serious eye irritation.[3][7] It may also cause respiratory irritation.[3][7]
Hazard and Precautionary Statements: [2][9]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Response: P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P319 (Get medical help if you feel unwell), P321 (Specific treatment), P332+P317 (If skin irritation occurs: Get medical help), P362+P364 (Take off contaminated clothing and wash it before reuse).
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
-
First Aid Measures: [9]
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
-
Following skin contact: Wash with plenty of water.
-
Following eye contact: Rinse cautiously with water for several minutes.
-
If swallowed: Rinse mouth. Get medical help.
Conclusion
4-Bromo-2,5-difluorobenzoic acid is a versatile and valuable building block in medicinal chemistry. Its utility in the synthesis of promising drug candidates, such as GPR119 agonists and NaV1.7 inhibitors, underscores its importance in the ongoing search for new therapies for metabolic diseases and pain. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. 4-Bromo-2,5-difluorobenzoic acid (28314-82-1) at Nordmann - nordmann.global [nordmann.global]
- 2. benchchem.com [benchchem.com]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. strem.com [strem.com]
- 6. 4-bromo-2,5-difluorobenzoic acid | 28314-82-1 [chemicalbook.com]
- 7. 28314-82-1 Cas No. | 4-Bromo-2,5-difluorobenzoic acid | Apollo [store.apolloscientific.co.uk]
- 8. 4-bromo-2,5-difluorobenzoic acid [sobekbio.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Reliable Chemical Trading Partner, Professional 4-Bromo-2,5-difluorobenzoic acid Supply [methylbenzoate-benzoicacid.com]
- 11. physoc.org [physoc.org]
- 12. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elifesciences.org [elifesciences.org]
- 15. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
